molecular formula C10H16ClN B1424445 (R)-1-Phenylbutan-1-amine hydrochloride CAS No. 934268-52-7

(R)-1-Phenylbutan-1-amine hydrochloride

Cat. No.: B1424445
CAS No.: 934268-52-7
M. Wt: 185.69 g/mol
InChI Key: SRLJBKBDJRRHGL-HNCPQSOCSA-N
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Description

Note: The provided evidence refers to (R)-1-Phenylbut-3-en-1-amine hydrochloride (CAS 132312-93-7), which contains a double bond in the butenyl chain. The term "butan-1-amine" in the question may imply a saturated chain, but the evidence consistently describes the unsaturated variant. This article assumes the compound in question is (R)-1-Phenylbut-3-en-1-amine hydrochloride based on the provided data.

Molecular Formula: C₁₀H₁₄ClN
Molecular Weight: 183.68 g/mol
Structure: Features a phenyl group attached to a butenyl chain (C=C at position 3) and an amine group at position 1, with R-configuration at the chiral center. The hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name

(1R)-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLJBKBDJRRHGL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary and Catalysis

One prominent approach involves the use of chiral auxiliaries and catalytic asymmetric reactions to produce enantiomerically enriched intermediates, which are then transformed into the target amine hydrochloride.

Method Overview:

  • Chiral Auxiliary Strategy:
    A chiral auxiliary, such as a chiral amine or amino alcohol, is attached to a precursor molecule, facilitating stereoselective transformations. The auxiliary guides the stereochemistry during subsequent reactions, such as reductive amination or nucleophilic additions (as described in WO2006030017A1).
  • Catalytic Asymmetric Hydrogenation:
    The reduction of imines or enamines derived from ketones or aldehydes under chiral catalysis (e.g., Rh, Ru, or Pd complexes with chiral ligands) yields the enantiomerically enriched amines. For instance, hydrogenation at room temperature and moderate pressure (around 120 psi) with catalysts like Pd/C or Raney-Ni has been reported to produce high enantiomeric excesses (EE).

Research Findings:

  • Use of chiral catalysts and auxiliaries can produce enantiopure (R)-amines with yields exceeding 85%, with enantiomeric excesses often above 95%.
  • The reaction conditions are mild, typically performed at ambient temperature and low pressure, making the process scalable and environmentally friendly.

Oxidation of Precursors to Ketones

The core step involves oxidizing suitable secondary alcohol precursors to ketones, which serve as intermediates for subsequent amination.

Oxidation Methods:

  • Organocatalytic Oxidation:
    Use of nitroxyl radicals such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as mediators in oxidation reactions. These catalysts facilitate selective oxidation of secondary alcohols to ketones under mild conditions, avoiding harsh reagents.
  • Oxidizing Agents:
    Hypohalous acids (e.g., hypochlorous or hypobromous acid), hypervalent iodine compounds (e.g., iodosobenzene diacetate), and periodinane derivatives are employed as oxidants, providing high selectivity and yield.

Research Data:

Method Catalyst/Oxidant Conditions Yield Notes
TEMPO-mediated oxidation TEMPO + NaOCl Ambient temp, aqueous buffer >90% High selectivity for secondary alcohols
Hypervalent iodine Iodosobenzene diacetate Acetonitrile, room temp 85-95% Mild and efficient

Reductive Amination to Form Primary Amine

Following oxidation, the ketone intermediate undergoes reductive amination to form the primary amine.

Key Steps:

  • Reduction:
    Catalytic hydrogenation (using Pd/C, Raney-Ni, or Pt) under mild conditions reduces the imine to the primary amine. Gas chromatography monitoring ensures high stereoselectivity and purity.

Research Findings:

  • Hydrogenation at 120 psi and room temperature yields enantiomerically enriched amines with high selectivity.
  • The process can be optimized to favor the (R)-enantiomer by choosing appropriate chiral catalysts or auxiliaries.

Salt Formation: Hydrochloride

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid.

Procedure:

  • The amine solution is treated with anhydrous hydrogen chloride gas or concentrated HCl in an appropriate solvent (e.g., ethanol or ether).
  • The resulting salt precipitates out and is purified by filtration and recrystallization.

Research Data:

Step Reagents Conditions Yield Notes
Salt formation HCl gas or HCl in ethanol Room temp >95% Ensures high purity and stability

Summary of Preparation Data

Step Method Catalyst/Oxidant Conditions Typical Yield Enantiomeric Excess Notes
Oxidation TEMPO-mediated TEMPO + NaOCl Ambient, aqueous >90% N/A Selective oxidation of secondary alcohol
Reductive amination Catalytic hydrogenation Pd/C or Raney-Ni Room temp, 120 psi 85-95% >95% (R) Stereoselective formation of (R)-amine
Salt formation HCl HCl gas or solution Room temp >95% N/A Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylbutylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an organic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 1-phenylbutan-1-one or 1-phenylbutanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, including antidepressants and antihistamines.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, in the case of its use as an antidepressant, it may interact with monoamine oxidase enzymes, inhibiting their activity and increasing the levels of neurotransmitters like serotonin and dopamine in the brain.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structurally related compounds, focusing on substituent variations and stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Difference Similarity Score
(R)-1-Phenylbut-3-en-1-amine HCl 132312-93-7 C₁₀H₁₄ClN 183.68 Reference compound (unsaturated chain) 1.00
(R)-1-(m-Tolyl)propan-1-amine HCl 5267-34-5 C₁₀H₁₄ClN 183.68 m-Tolyl substituent; shorter saturated chain 1.00
(R)-1-(m-Tolyl)butan-1-amine HCl 698378-44-8 C₁₁H₁₈ClN 199.72 m-Tolyl substituent; saturated chain 0.97
(S)-3-Phenylbutan-1-amine HCl N/A C₁₀H₁₅ClN 185.69 S-configuration; amine at position 3 0.97
(1R)-2-Methyl-1-phenylbutan-1-amine HCl 1822318-01-3 C₁₁H₁₈ClN 199.72 Methyl branch at position 2 0.97

Key Observations :

  • Substituent Effects : The m-tolyl group (e.g., CAS 698378-44-8) introduces a methyl group on the phenyl ring, increasing molecular weight (199.72 vs. 183.68) and likely enhancing lipophilicity .
  • Chain Saturation : The reference compound’s unsaturated chain reduces molecular weight by ~2 g/mol compared to saturated analogs (e.g., CAS 698378-44-8) .
  • Stereochemistry : The S-isomer (CAS 1269470-38-3) may exhibit divergent biological activity due to altered chiral interactions .

Pharmacological and Physicochemical Implications

  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, (S)-3-Phenylbutan-1-amine HCl (MW 185.69) is water-soluble, critical for drug formulation .
  • Bioactivity : Methyl substitutions (e.g., CAS 1822318-01-3) could influence receptor binding or metabolic stability. The unsaturated chain in the reference compound may confer reactivity useful in synthesis .
  • Analytical Methods : UV-Vis spectroscopy (e.g., λmax analysis) and FTIR (e.g., amine peak identification) are standard for characterizing such compounds .

Research Findings and Data Gaps

  • Stereochemical Impact : The R-configuration in the reference compound may offer enantioselective advantages in asymmetric synthesis, though biological data are lacking .

Biological Activity

(R)-1-Phenylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to several biologically active substances and is being investigated for its interaction with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.

This compound is characterized by its amine functional group and a phenyl ring, which contribute to its biological activity. The compound's molecular formula is C10_{10}H15_{15}ClN, with a molar mass of approximately 185.69 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Research indicates that compounds with similar structures can modulate calcium channels, influencing smooth muscle responses and potentially providing therapeutic benefits for gastrointestinal disorders such as irritable bowel syndrome (IBS) .
  • Interaction with Receptors : The compound may interact with various receptors in the body, affecting neurotransmission and muscle contraction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits favorable safety profiles, showing no significant cytotoxicity against human malignant leukemic cell lines . This suggests potential utility in therapeutic applications without the adverse effects commonly associated with cytotoxic agents.

Case Studies and Research Findings

  • Smooth Muscle Activity : A study highlighted the compound's influence on calcium influx modulation, leading to altered smooth muscle responses. This property suggests its potential as an antispasmodic agent .
  • Therapeutic Potential in IBS : Preliminary findings indicate that this compound may serve as an effective treatment option for IBS due to its ability to regulate smooth muscle contractions .
  • Metabolic Pathways : The compound is also a substrate for certain cytochrome P450 enzymes, indicating possible metabolic pathways that could affect drug interactions .

Comparative Analysis

The following table summarizes the biological activities and potential applications of this compound compared to related compounds:

Compound NameMechanism of ActionPotential ApplicationsCytotoxicity (Human Cell Lines)
(R)-1-Phenylbutan-1-amine HClCalcium channel modulationAntispasmodic for IBSNone observed
(R)-3-Methyl-1-phenylbutan-2-amineSmooth muscle relaxationTreatment for gastrointestinal issuesNone observed
(S)-PhenylalanineNeurotransmitter precursorNutritional supplementLow cytotoxicity

Q & A

Basic Research Questions

Q. How can enantioselective synthesis of (R)-1-Phenylbutan-1-amine hydrochloride be optimized for high enantiomeric excess?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen's catalyst) in asymmetric hydrogenation of ketone precursors. Control reaction parameters such as temperature (0–25°C), solvent polarity (e.g., ethanol), and catalyst loading (1–5 mol%) to achieve >95% enantiomeric excess (ee). Purify via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm. Compare retention times with (S)-enantiomer standards .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (R)-configuration. Ensure high-purity crystals are grown via slow evaporation in methanol .

Q. How can researchers address conflicting bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Verify enantiomeric purity using chiral analytical methods, as impurities in racemic mixtures may skew results .
  • Standardize assay conditions (e.g., cell lines, incubation times, and receptor concentrations) to minimize variability. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Advanced Research Questions

Q. What retrosynthetic strategies are feasible for this compound, considering scalability and green chemistry principles?

  • Methodological Answer :

  • Retrosynthesis : Start from benzaldehyde via Strecker synthesis or reductive amination of 1-phenylbutan-1-one. Prioritize atom-economical routes (e.g., catalytic asymmetric reductive amination) over multi-step protocols.
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Optimize catalyst recycling to reduce waste .

Q. How can enantiomeric resolution challenges be overcome during large-scale synthesis?

  • Methodological Answer :

  • Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze (S)-enantiomers in racemic mixtures. Monitor reaction progress via chiral GC-MS .
  • Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., L-tartaric acid) in ethanol. Isolate the less-soluble diastereomer via fractional crystallization .

Q. What mechanistic insights explain the compound’s interaction with serotonin receptors in neuropharmacological studies?

  • Methodological Answer :

  • Molecular Docking : Model the (R)-enantiomer’s binding to 5-HT2A receptors using software like AutoDock Vina. Identify key interactions (e.g., hydrogen bonding with Ser159, hydrophobic contacts with Phe339) .
  • Functional Assays : Measure intracellular calcium flux in HEK293 cells transfected with 5-HT2A receptors. Compare EC50 values between enantiomers to quantify stereospecificity .

Critical Considerations for Researchers

  • Stereochemical Purity : Even trace (S)-enantiomers (>2%) can invalidate pharmacological conclusions. Always report ee values .
  • Batch Consistency : For in vitro studies, request peptide content analysis and TFA removal (<1%) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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